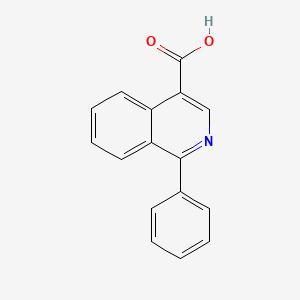

1-Phenylisoquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C16H11NO2 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

1-phenylisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)14-10-17-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10H,(H,18,19) |

InChI Key |

UKCPFAIDHRYINI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-phenylisoquinoline-4-carboxylic acid, highlighting differences in substituents and molecular properties:

*Calculated based on molecular formula.

Key Observations:

Core Structure Differences: Quinoline derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) exhibit antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) . The isoquinoline core in the target compound may alter binding affinity due to nitrogen positioning.

Functional Group Impact: Hydroxyl groups (e.g., 5-hydroxyisoquinoline-4-carboxylic acid) improve water solubility but may reduce membrane permeability compared to phenyl-substituted analogs . Ketone-containing derivatives (e.g., 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid) are often intermediates in drug synthesis, enabling further functionalization .

Biological Activity Trends: Quinoline-4-carboxylic acids with phenyl substituents at C2 demonstrate notable antibacterial activity, suggesting that substituent position (C1 vs. C2) on isoquinoline/quinoline cores could modulate efficacy . No direct cytotoxicity data are available for this compound, but related compounds like 2-phenylquinoline-4-carboxylic acid derivatives show low cytotoxicity (e.g., Compound 5a4 in ).

Physicochemical Properties and Solubility

- Quinoline derivatives with nitro or bromo substituents (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) exhibit higher molecular weights and melting points due to increased van der Waals interactions .

Q & A

Q. What are the common synthetic routes for 1-Phenylisoquinoline-4-carboxylic acid, and how are they optimized?

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives, involving condensation of isatin derivatives with ketones under basic conditions . Modifications include using microwave-assisted synthesis to reduce reaction times or optimizing solvent systems (e.g., ethanol/water mixtures) to improve yields. Purification typically involves recrystallization or column chromatography, with HPLC analysis (≥95% purity) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm aromatic proton environments and substituent positions (e.g., distinguishing phenyl vs. isoquinoline protons) .

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns, ensuring correct molecular ion peaks (e.g., [M+H]⁺) .

Q. How is this compound utilized in protein-ligand interaction studies?

The compound’s carboxylic acid group enables hydrogen bonding with enzyme active sites, while the phenyl and isoquinoline moieties facilitate π-π stacking with aromatic residues. Researchers employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Contradictions may arise from assay variability (e.g., ABTS vs. DPPH for antioxidant activity) or impurities. Strategies include:

- Standardized Assays : Replicate studies using the same protocol (e.g., ABTS radical scavenging at pH 7.4 ).

- Purity Verification : Use HPLC-MS to confirm compound integrity and exclude byproducts .

- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on quinoline’s 6-position altering activity ).

Q. What experimental designs improve solubility for in vitro assays?

- Co-solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement .

- Salt Formation : Convert the carboxylic acid to sodium or ammonium salts.

- Structural Modifications : Introduce hydrophilic groups (e.g., ethoxy or hydroxyl) at non-critical positions .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation), temperature, and solvent polarity.

- Microwave Synthesis : Enhances reaction efficiency for sterically hindered intermediates .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .

Methodological Considerations

Q. What strategies ensure safe handling of light-sensitive quinoline derivatives?

- Storage : Amber glass vials at -20°C under inert gas (e.g., argon) .

- Reaction Conditions : Conduct photolabile steps under red light or in darkened fume hoods .

Q. How is stereochemical purity achieved in chiral derivatives?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during key steps like cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.